5-Bromo-4-methyl-2-(1-piperidinyl)pyridine

Description

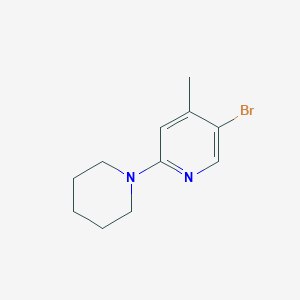

5-Bromo-4-methyl-2-(1-piperidinyl)pyridine: is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.16 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a bromine atom at the 5-position, a methyl group at the 4-position, and a piperidinyl group at the 2-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-9-7-11(13-8-10(9)12)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPZBLXCARBYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264945 | |

| Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-78-7 | |

| Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Methylpyridine

A key starting material is 2-methylpyridine, which undergoes bromination to introduce the bromine atom at the 5-position:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-methylpyridine (24 g), acetic acid (200 mL), bromine (50 g) added dropwise | Reflux overnight with stirring |

| 2 | Reaction mixture cooled, water and ethyl acetate added, organic phase extracted | 5-Bromo-2-methylpyridine obtained (29 g) |

This step achieves selective bromination at the 5-position of the pyridine ring under acidic and reflux conditions, yielding the brominated intermediate in high yield.

Coupling with Piperidine Derivative

The brominated intermediate is reacted with a piperidine derivative via a lithium-halogen exchange followed by nucleophilic addition:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Bromo-2-methylpyridine (28 g) dissolved in tetrahydrofuran (THF, 300 mL), cooled to -78 °C | Preparation for lithium-halogen exchange |

| 2 | 2.5 M n-Butyllithium (120 mL) added dropwise, stirred 1 hour | Formation of organolithium intermediate |

| 3 | N-benzyl piperidine ketone (25 g in THF) added dropwise, stirred 3 hours | Nucleophilic addition to ketone |

| 4 | Reaction warmed to room temperature, quenched with saturated NH4Cl, extracted with ethyl acetate | 1-Benzyl-4-(2-methylpyrimidine-5-base) piperidines-4-alcohol obtained (35 g) |

Alternative Synthetic Approaches

While the above method is well-documented, other approaches involve:

- Nucleophilic aromatic substitution on halogenated pyridines using piperidine derivatives.

- Suzuki coupling reactions using boronic acid derivatives to introduce piperidinyl groups.

- Direct amination of brominated pyridine substrates under controlled conditions.

For example, brominated pyridine derivatives can be selectively functionalized via nucleophilic aromatic substitution with secondary amines like piperidine, often in the presence of bases such as potassium carbonate, yielding the corresponding 2-(1-piperidinyl) derivatives.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

5-Bromo-4-methyl-2-(1-piperidinyl)pyridine has been investigated for its potential as a therapeutic agent. Studies suggest that it exhibits promising biological activities, including:

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell growth by targeting tubulin polymerization, a critical process in cell division. For example, compounds with similar structures have shown IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, indicating strong antiproliferative effects .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains.

Case Study: Anticancer Activity

A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against HeLa cells (human cervix carcinoma) with IC50 values as low as 0.70 μM. These findings highlight the compound's potential for further development into anticancer therapeutics .

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives with enhanced biological activities or altered functionalities.

Material Science

Development of New Materials

In material science, this compound is used as a building block for the synthesis of specialty chemicals and materials. Its unique properties contribute to the development of polymers and other advanced materials with specific functionalities.

Biopharmaceutical Applications

The compound is also explored in biopharmaceutical contexts, particularly for its role in drug formulation and delivery systems. Its ability to interact with biological targets makes it a candidate for developing new drug delivery mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance the compound’s binding affinity and selectivity for certain biological targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

4-Methyl-2-(1-piperidinyl)pyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness: 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is unique due to the presence of both a bromine atom and a piperidinyl group on the pyridine ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C11H13BrN2

- Molecular Weight : 251.14 g/mol

- CAS Number : 1219960-78-7

This structure features a bromine atom at the 5-position, a methyl group at the 4-position, and a piperidine ring attached at the 2-position, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antibacterial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0195 | E. coli |

| Other Piperidine Derivatives | 0.0048 | Bacillus mycoides |

| Other Piperidine Derivatives | 0.039 | C. albicans |

Antifungal Activity

The compound has also shown antifungal activity against various strains, including Candida albicans. The presence of halogen substituents is believed to enhance this activity significantly .

Anticancer Activity

Recent studies suggest that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects in hypopharyngeal tumor cell lines, indicating potential for development in cancer therapies .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.

- Cellular Interaction : It can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. Studies have shown that:

- The introduction of halogen atoms (like bromine) enhances antibacterial potency.

- Modifications on the piperidine ring can lead to improved selectivity and potency against specific pathogens .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives:

- Antimicrobial Studies : A study evaluated multiple piperidine derivatives' antimicrobial activities, finding that modifications at specific positions significantly affected their efficacy .

- Cytotoxicity Studies : Research involving hypopharyngeal tumor cells indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

- In Silico Studies : Molecular docking studies have been conducted to predict the interaction of these compounds with target proteins, aiding in the design of more potent derivatives .

Q & A

Q. What synthetic strategies are effective for preparing 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, and how can reaction yields be optimized?

Answer:

- Halogenation and Substitution: Start with a pre-functionalized pyridine core (e.g., 4-methyl-2-(1-piperidinyl)pyridine) and introduce bromine via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Optimize temperature (e.g., 0–25°C) to avoid over-bromination .

- Coupling Reactions: Use Suzuki-Miyaura cross-coupling with boronic esters to install substituents. For example, a diboron reagent (e.g., bis(pinacolato)diboron) can facilitate coupling with aryl halides under palladium catalysis .

- Yield Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and use inert atmospheres to suppress side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Spectroscopy:

- NMR: Use , , and NMR (if applicable) to verify substitution patterns and piperidinyl group integration .

- IR: Identify functional groups (e.g., C-Br stretch at ~560 cm) and hydrogen bonding interactions .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen-bonded networks) .

- Chromatography: Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects from the methyl and piperidinyl groups influence substitution reactions at the bromine site?

Answer:

- Steric Hindrance: The bulky piperidinyl group at position 2 and methyl at position 4 may hinder nucleophilic attack at position 5. Use bulky ligands (e.g., P(-Bu)) in cross-coupling reactions to reduce steric clashes .

- Electronic Effects: The electron-donating piperidinyl group deactivates the pyridine ring, slowing electrophilic substitution. Activate the bromine site via Lewis acids (e.g., ZnCl) or transition-metal catalysts (e.g., Pd(PPh)) .

Q. What strategies resolve contradictions in reported reactivity data for brominated pyridines with piperidinyl substituents?

Answer:

- Reaction Condition Screening: Systematically vary solvents (polar aprotic vs. protic), bases (KCO vs. EtN), and catalysts to identify optimal pathways .

- Computational Modeling: Use DFT calculations to predict activation barriers for competing reaction pathways (e.g., SNAr vs. radical mechanisms) .

- Controlled Comparative Studies: Replicate conflicting protocols side-by-side with in-situ monitoring (e.g., reaction calorimetry) to isolate variables like trace moisture or oxygen .

Q. How can researchers design experiments to study the compound’s supramolecular interactions for material science applications?

Answer:

- Cocrystallization Studies: Co-crystallize the compound with hydrogen-bond acceptors (e.g., carboxylic acids) or π-π stacking partners (e.g., aromatic rings) to engineer supramolecular architectures .

- Thermodynamic Analysis: Measure melting point depression or solubility parameters to quantify interaction strengths .

- Dynamic Light Scattering (DLS): Characterize self-assembly in solution under varying pH and ionic strengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.